![molecular formula C46H36N2SSi2 B12632707 4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole CAS No. 920983-13-7](/img/structure/B12632707.png)
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole is a compound known for its unique photophysical and semiconductor properties. It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. The presence of triphenylsilyl groups enhances its solubility and stability, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,1,3-benzothiadiazole and triphenylsilyl-substituted alkenes.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium-catalyzed cross-coupling reaction. The reaction temperature is maintained between 80-100°C.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. The triphenylsilyl groups enhance its stability and solubility, facilitating its incorporation into various materials and devices.
類似化合物との比較
Similar Compounds
4,7-Di-2-thienyl-2,1,3-benzothiadiazole: Known for its photophysical properties and used in similar applications.
4,7-Bis[(trimethylsilyl)ethynyl]-2,1,3-benzoselenadiazole: Another derivative with enhanced stability and solubility.
Uniqueness
4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole stands out due to the presence of triphenylsilyl groups, which significantly enhance its solubility and stability compared to other derivatives. This makes it particularly valuable in applications requiring high-performance materials.
特性
CAS番号 |
920983-13-7 |
|---|---|
分子式 |
C46H36N2SSi2 |
分子量 |
705.0 g/mol |
IUPAC名 |
triphenyl-[2-[4-(2-triphenylsilylethenyl)-2,1,3-benzothiadiazol-7-yl]ethenyl]silane |
InChI |
InChI=1S/C46H36N2SSi2/c1-7-19-39(20-8-1)50(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-33-37-31-32-38(46-45(37)47-49-48-46)34-36-51(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44/h1-36H |
InChIキー |
LJRLTUKMDMDJLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C3=NSN=C23)C=C[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
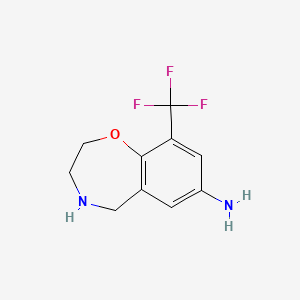
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)
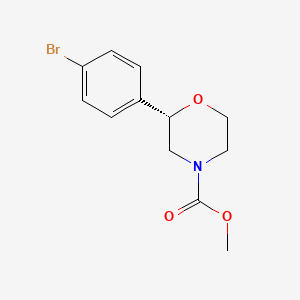
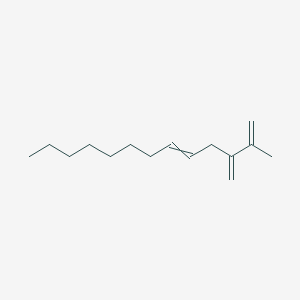
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
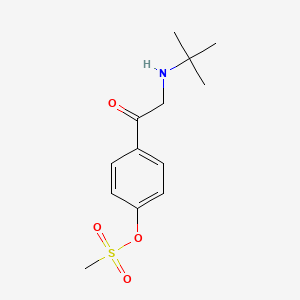
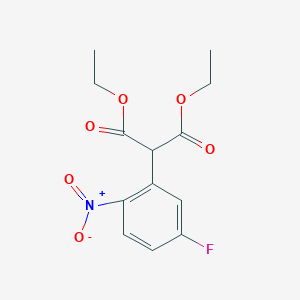
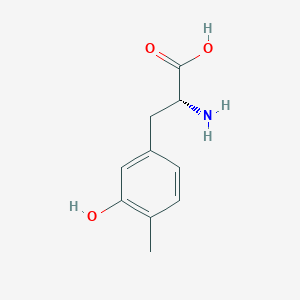
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
